1-(5-Methylpyridin-2-yl)-3-phenylurea is a synthetic organic compound classified as a urea derivative. It features a pyridine ring substituted with a methyl group at the 5-position and a phenylurea moiety. This compound has gained attention due to its potential applications in medicinal chemistry and materials science, particularly for its biological activity and utility as a building block in organic synthesis.
The compound can be synthesized through the reaction of 5-methyl-2-aminopyridine with phenyl isocyanate, typically under mild conditions using solvents such as dichloromethane or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired product with high purity.
1-(5-Methylpyridin-2-yl)-3-phenylurea belongs to the class of urea derivatives, which are characterized by the presence of the functional group -NH-C(=O)-NH-. This category includes various compounds that exhibit diverse biological activities, making them significant in pharmaceutical development.
The synthesis of 1-(5-Methylpyridin-2-yl)-3-phenylurea involves several key steps:
For industrial-scale production, continuous flow reactors can be employed to optimize reaction conditions and improve yields. Additionally, the use of catalysts and controlled reaction parameters can enhance efficiency.
The molecular formula of 1-(5-Methylpyridin-2-yl)-3-phenylurea is C_{12}H_{12}N_{4}O. Its structure includes:
The compound has a molecular weight of approximately 216.25 g/mol. Its structural representation can be visualized through molecular modeling software, highlighting the spatial arrangement of atoms and functional groups.
1-(5-Methylpyridin-2-yl)-3-phenylurea can undergo various chemical transformations:
The following reagents are commonly used for reactions involving this compound:
The reactions can yield various products:
While specific mechanisms for 1-(5-Methylpyridin-2-yl)-3-phenylurea are still under investigation, similar compounds have been shown to interact with biological targets such as enzymes and receptors. These interactions often result in modulation of biological pathways, making them candidates for therapeutic applications.
Research indicates that derivatives of this compound may exhibit enzyme inhibition properties or act as receptor modulators, which could be beneficial in drug development .
1-(5-Methylpyridin-2-yl)-3-phenylurea typically appears as a solid at room temperature. Its melting point and boiling point have not been extensively documented but can be determined through experimental methods.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to characterize its purity and structural integrity .
1-(5-Methylpyridin-2-yl)-3-phenylurea has several notable applications:
This compound's diverse applications underscore its significance in ongoing scientific research and development efforts across multiple disciplines.
Diaryl urea derivatives represent a pharmaceutically privileged scaffold in oncology drug design due to their distinctive hydrogen-bonding capabilities and conformational adaptability. The urea functional group (–NH–CO–NH–) enables robust bidentate hydrogen bonding with biological targets, serving as both a proton donor (via N–H groups) and acceptor (via carbonyl oxygen). This facilitates high-affinity interactions with kinase ATP-binding sites and allosteric pockets [1] [7]. The planar geometry of the urea linker permits optimal π-π stacking interactions between flanking aromatic systems, while substitutions on the aryl rings modulate electron distribution, lipophilicity, and steric bulk. These features collectively enable precise optimization of target binding and pharmacokinetic properties [7].
Crystallographic studies of kinase-inhibitor complexes reveal that diaryl ureas adopt a characteristic U-shaped conformation when bound to targets like VEGFR-2 and B-Raf. This positioning allows simultaneous interaction with the hinge region (via one aryl group) and hydrophobic pockets (via the other) [1]. The incorporation of meta-substituents (e.g., chlorine, trifluoromethyl) on the phenyl ring enhances this binding by inducing torsional angles that better complement the receptor's topology. Additionally, replacing ester linkages with amide groups between central and distal rings, as observed in compound series optimization, significantly boosts antiproliferative potency—exemplified by IC₅₀ values decreasing from 114.4 µM (ester analog) to 15.28 µM (amide analog) in HT-29 cells [7].
Table 1: Clinically Approved Diaryl Urea-Based Anticancer Agents
Compound Name | Molecular Targets | Therapeutic Indications | Key Structural Features |
---|---|---|---|
Sorafenib | Raf kinase, VEGFR-2/3, PDGFR-β | Advanced renal cell carcinoma, Hepatocellular carcinoma | 4-(4-aminophenoxy)pyridine hinge binder, Trifluoromethyl phenyl |
Regorafenib | VEGFR-1/3, TIE-2, Kit, RET | Metastatic colorectal cancer, GIST | Fluorinated pyridine core, Phenoxy linker |
Linifanib | VEGFR/PDGFR family kinases | Advanced hepatocellular carcinoma (Phase III) | 3-Aminoindazole hinge binder |
Tivozanib | VEGFR-1/2/3 | Advanced renal cell carcinoma | Quinoline-urea scaffold |
The pyridine moiety in 1-(5-methylpyridin-2-yl)-3-phenylurea serves as a critical pharmacophore for kinase inhibition. Its nitrogen atom functions as a hydrogen bond acceptor, mimicking the adenine ring of ATP during binding to kinase hinge regions. In VEGFR-2, this interaction occurs with Cys919, stabilizing the inactive kinase conformation [4] [7]. The ortho-positioning of the nitrogen relative to the urea linkage is essential, as demonstrated by structure-activity relationship (SAR) studies showing >10-fold potency loss when replaced with phenyl [5]. Methyl substitution at the pyridine 5-position enhances cellular permeability through moderate lipophilicity increase (log P +0.4) without steric interference [4].
The phenyl ring contributes primarily through hydrophobic interactions with kinase hydrophobic pockets (e.g., Leu840 and Val848 in VEGFR-2). Electron-withdrawing substituents (meta-Cl, meta-CF₃) amplify this effect by reducing electron density, thereby strengthening dispersion forces. In hybrid derivatives like 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u), this design yields IC₅₀ values of 2.39 µM against A549 lung cancer cells, rivaling sorafenib (2.12 µM) [4]. Similarly, sulfur-linked analogs such as compound 7i exhibit sub-micromolar potency (IC₅₀ = 1.11 µM in HCT-116 cells) due to optimized hydrophobic contact [5].
Table 2: Antiproliferative Activity of Pyridine-Phenyl Urea Derivatives
Compound ID | Pyridine Substitution | Phenyl Substitution | IC₅₀ (µM) A549 | IC₅₀ (µM) HCT-116 |
---|---|---|---|---|
7u | 3-Methyl-4-(2,2,2-trifluoroethoxy) | 4-Chloro | 2.39 ± 0.10 | 3.90 ± 0.33 |
7i | 3-Methyl-4-(2,2,2-trifluoroethoxy) | 4-Chloro-3-(trifluoromethyl) | 1.53 ± 0.46 | 1.11 ± 0.34 |
5l | 6-(4-Fluorophenyl)-2-methyl | 3-(Trifluoromethyl) | 3.22 ± 0.20 | 2.71 ± 0.16 |
Sorafenib | – | – | 2.12 ± 0.18 | 2.25 ± 0.71 |
The evolution of diaryl urea anticancer agents began with the serendipitous discovery of sorafenib's Raf-inhibitory activity during optimization of 3-thienylurea derivatives. Initial screening identified 3-(4-aminophenoxy)-N-methyl-4-pyridinecarboxamide as a lead with moderate Raf-1 inhibition (IC₅₀ = 17 µM). Systematic SAR exploration revealed that:
This culminated in sorafenib's FDA approval in 2005, validating diaryl ureas as kinase inhibitor scaffolds. Subsequent generations focused on overcoming limitations like acquired resistance and poor tumor penetration. Linifanib (ABT-869) incorporated a 3-aminoindazole hinge-binding group, improving VEGFR-2 affinity 8-fold over sorafenib [1]. Concurrently, hybrid pharmacophore strategies emerged:
Modern design leverages computational methods for scaffold hopping. Molecular docking of 1-(5-methylpyridin-2-yl)-3-phenylurea analogs predicts conserved hydrogen bonds with Glu885 and Asp1046 in VEGFR-2, similar to sorafenib. However, extended benzyl spacers in derivatives like 6d increase hydrophobic contact with Leu840, explaining their 3-fold potency boost over non-spacered analogs [7].
Table 3: Evolution of Diaryl Urea Anticancer Agents
Generation | Representative Compounds | Structural Innovations | Primary Mechanisms |
---|---|---|---|
First (2000s) | Sorafenib, Linifanib | Pyridine/indazole hinge binders, Trifluoromethyl phenyl | Multi-kinase (Raf/VEGFR) inhibition |
Second (2010s) | Regorafenib, Tivozanib | Fluorinated cores, Phenoxy linkers | Expanded kinase selectivity |
Hybrid (2020s) | Quinoxaline-ureas, Benzo[b]thiophene-ureas | Bicyclic heterocycles, Thiomethyl linkers | Enhanced apoptosis induction, Cell cycle arrest |
List of Compounds Mentioned:
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